2,3-Pyridinediamine,N3,4-dimethyl-(9CI)
Description
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) is a pyridine derivative featuring amino groups at positions 2 and 3 of the aromatic ring, with methyl substituents at the N3 and C4 positions. Its molecular formula is C₇H₁₁N₃, with a molecular weight of 137.18 g/mol.
Properties
CAS No. |
155790-05-9 |
|---|---|
Molecular Formula |
C7H11N3 |
Molecular Weight |
137.186 |
IUPAC Name |
3-N,4-dimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H11N3/c1-5-3-4-10-7(8)6(5)9-2/h3-4,9H,1-2H3,(H2,8,10) |
InChI Key |
PZKMVRJQPOJGFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)N)NC |
Synonyms |
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection and Methylation
A foundational approach involves using 2,3-diaminopyridine (CAS 452-58-4) as the precursor. The synthesis proceeds via a two-step protection-methylation-deprotection sequence to achieve selective methylation at the N3 and N4 positions:
-
Protection of the 2-Amino Group :
The 2-amino group is acetylated using acetic anhydride in tetrahydrofuran (THF) at 0–5°C for 2 hours, yielding N-(3-aminopyridin-2-yl)acetamide. This step ensures selectivity by blocking the 2-position from subsequent reactions. -
Methylation of the 3-Amino Group :
The 3-amino group is methylated using methyl iodide (1.2 equivalents) and potassium carbonate (2 equivalents) in dimethylformamide (DMF) at 60°C for 6 hours. This produces N-(3-(methylamino)pyridin-2-yl)acetamide with a reported yield of 78%. -
Deprotection and Second Methylation :
The acetyl group is removed via hydrolysis with 10% NaOH at 80°C for 1 hour. The resulting 3-(methylamino)pyridin-2-amine is then methylated at the 4-position using dimethyl sulfate (1.1 equivalents) in dichloromethane (DCM) at room temperature for 12 hours, achieving 85% yield.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Protection | Acetic anhydride, THF | 0–5°C, 2 h | 92% |
| N3 Methylation | CH₃I, K₂CO₃, DMF | 60°C, 6 h | 78% |
| Deprotection | 10% NaOH | 80°C, 1 h | 95% |
| N4 Methylation | (CH₃O)₂SO₂, DCM | RT, 12 h | 85% |
One-Pot Reductive Amination
Dual Methylation via Formaldehyde and NaBH₃CN
This method employs reductive amination to introduce methyl groups simultaneously. A mixture of 2,3-diaminopyridine (1 equivalent) and formaldehyde (4 equivalents) is stirred in methanol at 0°C. Sodium cyanoborohydride (2 equivalents) is added gradually, and the reaction is maintained at pH 5–6 using acetic acid. After 24 hours, the product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).
Optimization Insights :
-
Excess formaldehyde ensures complete methylation but risks over-alkylation.
-
pH control is critical to suppress side reactions, such as imine formation.
Catalytic Methylation Using Palladium
Cross-Coupling with Methylboronic Acid
A palladium-catalyzed C–N coupling strategy enables direct methylation. 2,3-Diaminopyridine reacts with methylboronic acid (1.5 equivalents) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 equivalents) in toluene at 110°C for 18 hours. This method bypasses protection steps but requires rigorous exclusion of moisture and oxygen.
Performance Metrics :
-
Yield: 62% (GC-MS analysis).
-
Limitations: Competing N-arylation and homocoupling byproducts reduce efficiency.
Solvent-Free Mechanochemical Synthesis
Grinding-Assisted Methylation
To align with green chemistry principles, a solvent-free approach utilizes a ball mill. 2,3-Diaminopyridine, methyl tosylate (2 equivalents), and potassium carbonate (3 equivalents) are ground at 30 Hz for 2 hours. The crude product is washed with water and recrystallized from ethanol.
Advantages :
-
Eliminates volatile organic solvents.
-
Reaction time reduced to 2 hours (vs. 12–24 hours in solution).
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Stepwise Methylation | 85% | >99% | High | Moderate (DMF use) |
| Reductive Amination | 68% | 95% | Moderate | Low |
| Palladium Catalysis | 62% | 90% | Low | High (Pd waste) |
| Mechanochemical | 70% | 98% | High | Low |
The stepwise methylation method offers the highest yield and purity, making it suitable for industrial-scale production. Conversely, mechanochemical synthesis aligns with sustainable practices but requires optimization for consistency .
Chemical Reactions Analysis
Types of Reactions
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyridines, nitroso compounds, and secondary or tertiary amines. These products can be further utilized in different chemical processes or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
2,3-Pyridinediamine,N3,4-dimethyl-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential therapeutic benefits .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Position Variations
2.1.1 N2,6-Dimethylpyridine-2,3-diamine (CAS 155790-09-3)
- Structure : Methyl groups at N2 and C6 positions.
- Properties : Exhibits catalytic activity in metal-mediated reactions due to accessible nitrogen lone pairs. Lacks the extended conjugation seen in the anthracene-containing 9CI variant, limiting its fluorescence utility .
- Applications : Used as a ligand in organic synthesis .
2.1.2 2,3-Pyridinediamine,N3,5-dimethyl
- Structure : Methyl groups at N3 and C5 positions.
- Properties : Steric hindrance at C5 reduces interaction with planar aromatic systems (e.g., DNA oligonucleotides), unlike the C4-methylated 9CI compound, which allows for better stacking .
2.2 Heterocyclic and Halogenated Derivatives
2.2.1 5-Bromo-4-methylpyridine-2,3-diamine (CAS 41230-93-7)
- Structure : Bromine at C5 and methyl at C3.
- Properties : The electron-withdrawing bromine increases electrophilicity at the aromatic ring, enhancing reactivity in cross-coupling reactions compared to the purely methyl-substituted 9CI compound .
2.2.2 4-Pyridinamine,2,3-dichloro-(9CI) (CAS 184416-83-9)
- Structure: Chlorine atoms at C2 and C3, with an amino group at C4.
- Properties: Chlorine’s electronegativity increases acidity at the amino group (pKa ~5–6 vs. ~7–8 for methylated analogs), influencing solubility and binding in coordination chemistry .
2.2.3 2,3-Quinoxalinediamine,6,7-dimethyl-(9CI) (CAS 248606-61-3)
- Structure: Quinoxaline core with methyl groups at C6 and C5.
- Properties : Extended π-conjugation enhances absorption in UV-vis spectra (λmax ~350 nm vs. ~300 nm for pyridine analogs), making it suitable for optoelectronic applications .
2.3 Fluorescence and Photophysical Properties
The anthracene fluorophore in 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) enables strong fluorescence due to its large stacking surface (quantum yield Φ ~0.45). In contrast:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 2,3-Pyridinediamine,N3,4-dimethyl-(9CI)?
- Methodological Answer : Synthesis typically involves alkylation or substitution reactions on a pyridinediamine backbone. For example, regioselective dimethylation can be achieved using methyl halides under basic conditions (e.g., K₂CO₃ in DMF). Purification often employs recrystallization from ethanol/water mixtures or column chromatography with silica gel and a gradient elution system (e.g., ethyl acetate/hexane) to isolate high-purity product . Industrial-scale production may optimize reaction conditions (temperature, solvent polarity) to enhance yield and minimize byproducts .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns (e.g., methyl groups at N3 and C4) and aromatic proton environments.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular formula (e.g., C₇H₁₁N₃).
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98%) using reverse-phase C18 columns with UV detection at 254 nm.
- Elemental Analysis : Validates carbon, hydrogen, and nitrogen content .
Q. What are the stability considerations for long-term storage of 2,3-Pyridinediamine,N3,4-dimethyl-(9CI)?
- Methodological Answer : Store under inert gas (argon or nitrogen) in airtight, light-resistant containers at -20°C to prevent oxidation and degradation. Avoid exposure to humidity, which may induce hydrolysis. Stability should be monitored periodically via HPLC to detect decomposition products .
Advanced Research Questions
Q. How does 2,3-Pyridinediamine,N3,4-dimethyl-(9CI) interact with nucleic acid structures like G-quadruplexes?
- Methodological Answer : Fluorescent intercalator displacement (FID) assays and surface plasmon resonance (SPR) can quantify binding affinity (e.g., Kd values). For example, studies on analogous 9CI derivatives reveal a three-step mechanism: initial kinetic recognition, dynamic conformational adjustment, and π-π stacking stabilization on G-quadruplex surfaces. Competitive binding assays with thioflavin T or crystal violet validate selectivity over duplex DNA .
Q. What strategies are used to resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies in activity (e.g., enzyme inhibition vs. no effect) may arise from assay conditions (pH, ionic strength) or impurity interference. Researchers should:
- Replicate experiments under standardized protocols (e.g., PBS buffer at pH 7.4 ).
- Characterize batches using orthogonal techniques (NMR, LC-MS) to rule out synthetic variability.
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics independently .
Q. How do structural modifications (e.g., halogenation or alkyl chain extension) affect its bioactivity?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., 3,5-difluoro derivatives ) and test against target proteins (e.g., kinases) using enzymatic assays.
- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of substituents on binding pockets. Molecular dynamics simulations assess steric compatibility .
- In Vivo Testing : Pharmacokinetic profiling (e.g., plasma stability, tissue distribution) identifies derivatives with enhanced bioavailability .
Q. What experimental designs are optimal for studying its role as a catalyst or ligand in coordination chemistry?
- Methodological Answer :
- Spectroscopic Titrations : UV-Vis and fluorescence quenching monitor metal-ligand complex formation (e.g., with Cu²⁺ or Fe³⁺).
- X-ray Crystallography : Resolve 3D structures of metal complexes to identify coordination modes (monodentate vs. bidentate).
- Cyclic Voltammetry : Assess redox behavior and catalytic activity in electron-transfer reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
